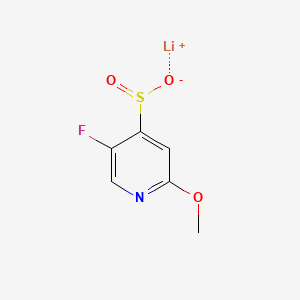
lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate is a chemical compound with the molecular formula C6H6FNO3S.Li.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate typically involves the reaction of 5-fluoro-2-methoxypyridine-4-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, sulfides, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other lithium salts of sulfinic acids and fluorinated pyridine derivatives. Examples include lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate and lithium(1+) ion 5-fluoro-2-methoxypyridine-3-sulfinate .
Uniqueness
Lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
lithium;5-fluoro-2-methoxypyridine-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S.Li/c1-11-6-2-5(12(9)10)4(7)3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFICLRLACLKES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=C(C(=C1)S(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
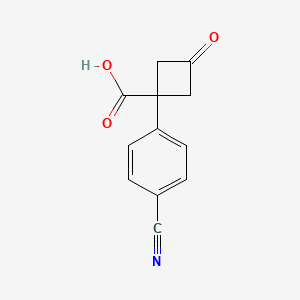
![2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6606540.png)

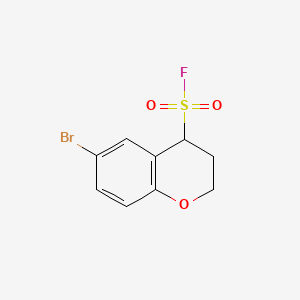
![tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6606555.png)
![4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine](/img/structure/B6606562.png)
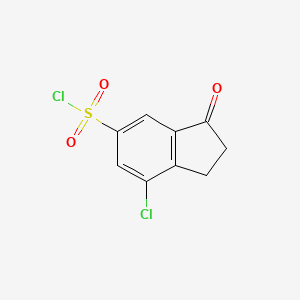
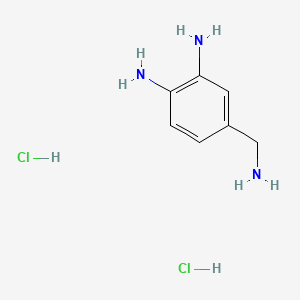
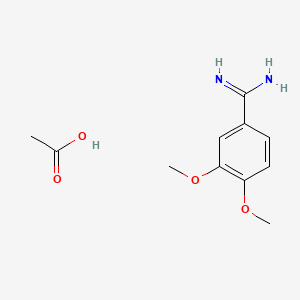
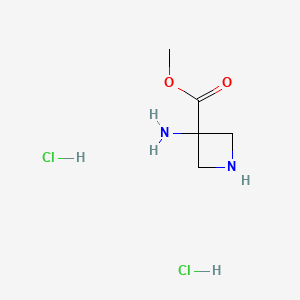
![tert-butyl 1-[2-(chlorosulfonyl)ethyl]cyclopropane-1-carboxylate](/img/structure/B6606592.png)
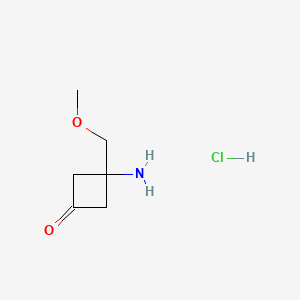
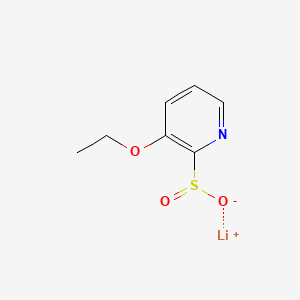
![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride](/img/structure/B6606610.png)
